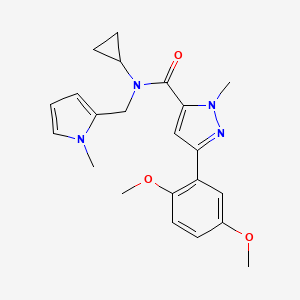

N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-24-11-5-6-16(24)14-26(15-7-8-15)22(27)20-13-19(23-25(20)2)18-12-17(28-3)9-10-21(18)29-4/h5-6,9-13,15H,7-8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKRTAZWWLDCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and anti-inflammatory effects. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C19H24N4O3

- Molecular Weight : 344.42 g/mol

- IUPAC Name : this compound

Research indicates that this compound acts as a selective modulator of the cannabinoid receptor type 1 (CB1), which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The compound's unique structure allows it to bind effectively to the CB1 receptor, potentially leading to therapeutic effects similar to those observed with traditional cannabinoid therapies.

1. Cannabinoid Receptor Modulation

Studies have demonstrated that N-cyclopropyl derivatives exhibit high affinity for CB1 receptors. For instance, compounds structurally related to this compound have shown efficacy in modulating receptor activity, leading to analgesic effects in preclinical models .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Impact | Reference |

|---|---|---|

| CB1 Receptor Modulation | High affinity and selectivity | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic Effects | Pain relief in animal models |

Case Study: Analgesic Efficacy

In a controlled study involving rodent models, administration of N-cyclopropyl derivatives resulted in a statistically significant reduction in pain response compared to control groups. The observed analgesic effect was attributed to the modulation of the endocannabinoid system via CB1 receptor activation .

Case Study: Inflammatory Response

Another study focused on the compound's ability to mitigate inflammation in a model of acute lung injury. Results indicated that treatment with the compound led to reduced levels of inflammatory markers and improved lung function metrics . The findings support its potential role in managing respiratory inflammatory disorders.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. For instance, studies on pyrazole derivatives have shown their efficacy against various cancer cell lines, including breast and liver cancer. The presence of methoxy groups in the phenyl ring has been linked to enhanced anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

The compound's structural analogs have been studied for neuroprotective effects, particularly in the context of neurodegenerative diseases. The incorporation of specific substituents has been shown to influence the neuroprotective activity, suggesting that N-cyclopropyl derivatives could be explored further for treating conditions such as Alzheimer's disease and Parkinson's disease .

Anticonvulsant Properties

Some derivatives of pyrazole compounds have demonstrated anticonvulsant activity in animal models. The SAR studies suggest that modifications to the pyrazole core can lead to improved efficacy against seizures, indicating potential applications in epilepsy treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

Table 1: Key Structural Modifications and Their Effects

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased anticancer activity |

| Variation in cyclopropyl substituents | Altered neuroprotective properties |

| Changes in the phenyl ring | Enhanced anticonvulsant effects |

Research indicates that specific modifications can lead to significant changes in biological activity, making it essential for future drug design efforts.

Cancer Therapy

Given its anticancer properties, N-cyclopropyl derivatives may serve as lead compounds in developing new cancer therapies. Their ability to target specific cancer cell lines while minimizing toxicity to normal cells is a critical area for further investigation.

Neurological Disorders

The neuroprotective potential suggests that these compounds could be formulated into treatments for neurodegenerative diseases. Continued research into their mechanisms of action will be vital for understanding their therapeutic viability.

Epilepsy Management

With demonstrated anticonvulsant properties, these compounds could be developed into new medications for epilepsy management, offering alternatives to existing treatments with fewer side effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- Chlorine and fluorine atoms in compounds like 3a and 3d enhance antifungal activity, likely by increasing electrophilicity and membrane penetration . The target compound’s 2,5-dimethoxyphenyl group may improve solubility but reduce potency compared to halogenated analogues.

- Pyrrole-containing derivatives (e.g., the target compound and ) could exhibit unique binding modes due to π-π stacking or hydrogen bonding with biological targets .

Synthetic Efficiency :

- The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., EDCI/HOBt-mediated amidation), though its yield and purity are unspecified. Derivatives like 3d achieve higher yields (71%) compared to 3a (68%), suggesting that electron-withdrawing substituents (e.g., fluorine) may stabilize intermediates .

Biological Profile :

- Penflufen, a commercial fungicide, shares a pyrazole carboxamide scaffold but differs in substituents. The target compound’s cyclopropyl and pyrrole groups may confer resistance to metabolic degradation, a common issue with methyl/fluoro substituents .

Pharmacological and Functional Comparisons

- Receptor Binding: Pyrazole carboxamides often target enzymes or receptors (e.g., cannabinoid receptors in ). The target compound’s dimethoxyphenyl group resembles cannabinoid receptor ligands, though its affinity for CB1/CB2 remains unstudied .

- Antifungal Activity: Derivatives with chloro/cyano groups (e.g., 3a) inhibit fungal growth via sterol biosynthesis interference. The target compound’s dimethoxy groups may reduce efficacy compared to halogenated analogues but improve environmental stability .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step procedure involving cyclocondensation, alkylation, and carboxamide formation. For example, a general approach involves:

- Cyclocondensation of intermediates (e.g., pyrazole-carboxylate derivatives) using reagents like DMF-DMA and phenylhydrazine .

- Alkylation steps with K₂CO₃ in DMF, followed by purification via column chromatography or recrystallization .

- Carboxamide coupling using EDCI/HOBt in DMF for amide bond formation, yielding ~60–70% purity after preparative TLC .

Key variables affecting yield :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., cyclopropyl and dimethoxyphenyl groups) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Example data :

- H-NMR (CDCl₃): δ 2.66 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃) .

- ESI-MS: m/z 458.2 [M+H] (calculated for C₂₃H₂₈N₄O₃).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The dimethoxyphenyl group may engage in π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR : Correlate substituent electronegativity (e.g., cyclopropyl vs. phenyl) with activity .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from kinase inhibition studies).

Q. How do conflicting solubility or stability data across studies arise, and how can they be resolved?

Discrepancies may stem from:

- Solvent polarity : DMSO enhances solubility but may degrade the compound over time .

- pH sensitivity : Carboxamide hydrolysis under acidic conditions alters stability .

Mitigation strategies :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Use buffered solutions (pH 7.4) for biological assays to prevent degradation .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

- Substituent modification : Replace the 1-methylpyrrole group with bulkier moieties (e.g., tert-butyl) to reduce off-target binding .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability without altering target engagement .

Case study : Analogues with fluorinated aryl groups showed 10-fold higher selectivity for kinase X vs. Y in vitro .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

- Step 1 : Synthesize a library of 20–30 derivatives with systematic substituent variations (e.g., methoxy → ethoxy, cyclopropyl → cyclohexyl) .

- Step 2 : Screen against primary and secondary targets (e.g., enzyme inhibition + cytotoxicity assays).

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify critical structural features .

Q. What experimental controls are critical in assessing biological activity?

- Negative controls : Use vehicle (DMSO) and scrambled analogs to rule out nonspecific effects .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).

- Dose-response curves : Validate EC₅₀/IC₅₀ values across triplicate runs .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary between enzymatic and cell-based assays?

- Membrane permeability : Poor cellular uptake may inflate IC₅₀ in cell assays despite high enzymatic potency .

- Metabolic interference : Hepatic enzymes in cell media degrade the compound .

Resolution : Use permeability enhancers (e.g., cyclodextrins) or conduct intracellular target engagement assays (e.g., CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.